Methoxyacetic acid
Overview
Description
Methoxyacetic acid, also known as 2-methoxyacetic acid or methyl glycolic acid, is a derivative of acetic acid where a hydrogen atom of the methyl group is replaced by a methoxy group. It is a clear, colorless, viscous, and corrosive liquid with a pungent odor. This compound is soluble in water, ethanol, and diethyl ether, and it has a melting point of 7-9°C and a boiling point of 202-204°C .
Mechanism of Action
Target of Action
Methoxyacetic acid (MAA) primarily targets the androgen receptor . The androgen receptor is a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone and dihydrotestosterone . MAA can enhance androgen receptor activity, affecting the expression of androgen-responsive genes .
Mode of Action
It has been shown to have widespread effects on androgen-responsive genes, affecting processes ranging from apoptosis to ion transport, cell adhesion, phosphorylation, and transcription . MAA can both enhance and antagonize androgenic responses .
Biochemical Pathways
MAA affects various biochemical pathways. It modulates the expression of androgen-responsive genes, which can impact a range of biological processes . In humans and animals, 2-methoxyacetic acid forms via the rapid oxidation of 2-methoxyethanol (methyl glycol) via alcohol dehydrogenases .
Pharmacokinetics
It is known that maa forms in both humans and animals through the rapid oxidation of 2-methoxyethanol . This suggests that MAA may be readily absorbed and metabolized in the body.
Result of Action
MAA disrupts spermatogenesis and causes testicular atrophy . It has been associated with hematotoxicity and reproductive toxicity . MAA can also induce apoptosis, which is a process of programmed cell death .
Action Environment
The action of MAA can be influenced by environmental factors. For instance, MAA is more acidic than acetic acid and glycolic acid due to the low solvation energy of its methoxy group . This could potentially influence its stability and efficacy. Furthermore, MAA is a clear, colorless, viscous, and corrosive liquid with a pungent odor , which may affect its handling and use in various environments.
Biochemical Analysis
Biochemical Properties
Methoxyacetic acid is a clear, colorless, viscous, and corrosive liquid with a pungent odor . Due to the low solvation energy of its methoxy group, this compound, with a pKa value of 3.57, is more acidic than acetic acid (pKa 4.757) and glycolic acid (pKa 3.832) .
Cellular Effects
This compound has been shown to have widespread effects on androgen-responsive genes, affecting processes ranging from apoptosis to ion transport, cell adhesion, phosphorylation, and transcription . It can enhance, as well as antagonize, androgenic responses .
Molecular Mechanism
In both humans and animals, this compound forms via the rapid oxidation of 2-methoxyethanol (methyl glycol) via alcohol dehydrogenases . This suggests that this compound may interact with specific protein components, such as transport proteins, cytoskeleton proteins, or neurotransmitter receptors .
Temporal Effects in Laboratory Settings
In laboratory tests, this compound has been shown to inhibit the growth of tumor cells
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . A 28-day study with rats shows a NOAEC (no observed adverse effect concentration) for systemic and local effects of 15 ml/m3 .
Metabolic Pathways
This compound is involved in the metabolic pathway where 2-methoxyethanol is rapidly oxidized to form this compound via alcohol dehydrogenases .
Preparation Methods
Methoxyacetic acid can be synthesized through several methods:
Oxidation of Methyl Glycol: The most common industrial method involves the oxidation of methyl glycol with air or oxygen in the presence of platinum catalysts in a relatively high (10-30%) aqueous solution at a pH value of ≤ 7 and temperatures around 50°C.
Reaction with Sodium Methoxide: Another method involves the conversion of monochloroacetic acid with twice the molar amount of sodium methoxide in methanol, followed by acidification with dry hydrogen chloride gas and vacuum distillation to yield this compound in amounts of about 90%.
Oxidation with Nitric Acid: Methyl glycol can also be oxidized with concentrated nitric acid, even in the presence of vanadium (V) oxide, to produce this compound at a rate of about 85%.
Chemical Reactions Analysis
Methoxyacetic acid undergoes various chemical reactions:
Oxidation: this compound can be oxidized to produce other compounds. For example, it can be oxidized to form methoxyacetyl chloride.
Reduction: It can be reduced to form methoxyethanol.
Substitution: this compound can undergo substitution reactions where the methoxy group is replaced by other functional groups.
Esterification: It can react with alcohols to form esters, such as this compound methyl ester.
Scientific Research Applications
Comparison with Similar Compounds
Methoxyacetic acid is similar to other carboxylic acids and glycolic acid derivatives:
Acetic Acid: This compound is more acidic than acetic acid due to the presence of the methoxy group, which lowers the solvation energy.
Glycolic Acid: This compound is also more acidic than glycolic acid for the same reason.
This compound Methyl Ester: This ester derivative of this compound is used in various chemical reactions and industrial applications.
Properties
IUPAC Name |
2-methoxyacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O3/c1-6-2-3(4)5/h2H2,1H3,(H,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMIODHQZRUFFFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O3 | |
Record name | METHOXYACETIC ACID | |
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URL | https://cameochemicals.noaa.gov/chemical/20603 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
50402-70-5 (hydrochloride salt) | |
Record name | Methoxyacetic acid | |
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DSSTOX Substance ID |
DTXSID1031591 | |
Record name | Methoxyacetic acid | |
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Molecular Weight |
90.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Methoxyacetic acid is a colorless liquid. (NTP, 1992), Liquid, Colorless liquid; [CAMEO] | |
Record name | METHOXYACETIC ACID | |
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Record name | Acetic acid, 2-methoxy- | |
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Record name | Methoxyacetic acid | |
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Record name | Methoxyacetic acid | |
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Boiling Point |
397 to 399 °F at 760 mmHg (NTP, 1992) | |
Record name | METHOXYACETIC ACID | |
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Flash Point |
greater than 235 °F (NTP, 1992), Flash Point > 235 °F | |
Record name | METHOXYACETIC ACID | |
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Record name | Methoxyacetic acid | |
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Solubility |
greater than or equal to 100 mg/mL at 66 °F (NTP, 1992), 1000 mg/mL at 20 °C | |
Record name | METHOXYACETIC ACID | |
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Record name | Methoxyacetic acid | |
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Density |
1.177 at 68 °F (NTP, 1992) - Denser than water; will sink | |
Record name | METHOXYACETIC ACID | |
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Vapor Pressure |
1 mmHg at 126.5 °F ; 40 mmHg at 252 °F; 400 mmHg at 363.6 °F (NTP, 1992) | |
Record name | METHOXYACETIC ACID | |
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CAS No. |
625-45-6 | |
Record name | METHOXYACETIC ACID | |
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Record name | Methoxyacetic acid | |
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Record name | 2-Methoxyacetic acid | |
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Record name | Acetic acid, 2-methoxy- | |
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Record name | Methoxyacetic acid | |
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Record name | Methoxyacetic acid | |
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Record name | METHOXYACETIC ACID | |
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Record name | Methoxyacetic acid | |
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Melting Point |
45.9 °F (NTP, 1992), 7.7 °C | |
Record name | METHOXYACETIC ACID | |
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Retrosynthesis Analysis
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